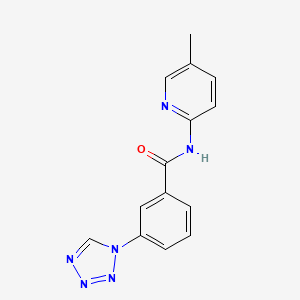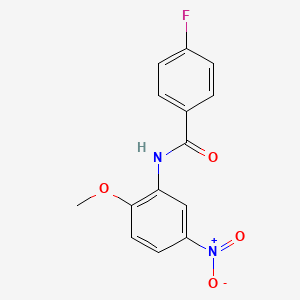![molecular formula C25H22ClN3O2 B4994242 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine, also known as AN-9, is a chemical compound that has been studied for its potential use as a therapeutic agent. AN-9 belongs to the class of piperazine derivatives and has been found to exhibit interesting biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with DNA. This compound has been found to bind to DNA and cause DNA damage, leading to the inhibition of cell growth and induction of apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. In addition, this compound has been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine is its potential use as an anticancer agent. It has been found to exhibit potent anticancer activity and has shown promise in preclinical studies. However, one of the limitations of this compound is its toxicity. This compound has been found to exhibit cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine. One area of research is the development of analogs of this compound with improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its interaction with DNA. Furthermore, the potential use of this compound in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of novel drug delivery systems for this compound may improve its therapeutic potential and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use as an anticancer agent. This compound exhibits potent anticancer activity and has shown promise in preclinical studies. However, its toxicity may limit its therapeutic potential. Further research is needed to investigate the mechanism of action of this compound and to develop analogs with improved potency and reduced toxicity.
Métodos De Síntesis
The synthesis of 1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(chloromethyl)-9-anthracenemethanol with 4-nitrophenylpiperazine in the presence of a base such as sodium hydride. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propiedades
IUPAC Name |
1-[(10-chloroanthracen-9-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-25-22-7-3-1-5-20(22)24(21-6-2-4-8-23(21)25)17-27-13-15-28(16-14-27)18-9-11-19(12-10-18)29(30)31/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHGTIUAEGOVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994190.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)

![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)
![3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4994251.png)

![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)
